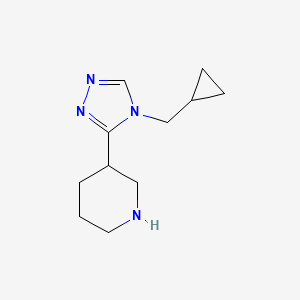

3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Description

Propriétés

IUPAC Name |

3-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-10(6-12-5-1)11-14-13-8-15(11)7-9-3-4-9/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKQRWUYDNPETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CN2CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-(cyclopropylmethyl)-1,2,4-triazole Intermediate

- Starting Materials: Hydrazine derivatives and cyclopropylmethyl-containing precursors.

- Method: The 1,2,4-triazole ring is formed by reacting hydrazine with a suitable nitrile or carboxamide bearing the cyclopropylmethyl group or by alkylation of a preformed triazole ring.

- Example: A common approach is to treat 3-hydroxymethyl-4-methyl-1,2,4-triazole with thionyl chloride at 0°C to convert the hydroxymethyl group into a better leaving group, followed by substitution with cyclopropylmethyl nucleophiles under reflux conditions to yield the 4-(cyclopropylmethyl)-1,2,4-triazole derivative.

Coupling to Piperidine

- Approach: The triazole intermediate is then coupled to piperidine through nucleophilic substitution or via formation of a methylene bridge connecting the triazole 3-position to the piperidine nitrogen or carbon.

- Conditions: This step may involve base-mediated reactions using sodium hydride or other strong bases in polar aprotic solvents like dimethylformamide (DMF) under controlled temperatures (e.g., ice-cooling followed by stirring at room temperature).

- Purification: The reaction mixture is typically worked up by aqueous extraction, drying over anhydrous sodium sulfate, and purified by silica gel chromatography using solvent systems such as ethyl acetate-hexane mixtures.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydroxymethyl activation | Thionyl chloride (2.0 mL) | 0°C to reflux | 1.5 hours | Converts hydroxymethyl to chloride |

| Alkylation with cyclopropylmethyl | Cyclopropylmethyl nucleophile in DMF, NaH base | Ice-cooling then RT | 15 minutes stirring | Ensures selective alkylation |

| Coupling with piperidine | Piperidine derivative in DMF | -30°C to 20°C | 1-2 hours | Slow addition to control reaction |

| Purification | Silica gel chromatography (ethyl acetate-hexane) | Ambient | Until pure fractions | Isolates target compound |

Research Findings and Analysis

- The use of thionyl chloride to activate hydroxymethyl groups on triazoles is a key step to enable subsequent nucleophilic substitution, as demonstrated in patent literature.

- Sodium hydride in DMF is an effective base for deprotonating triazole nitrogen atoms, facilitating alkylation with cyclopropylmethyl halides or equivalents.

- The reaction temperature control is critical; low temperatures prevent side reactions during base addition, while gradual warming promotes completion of coupling.

- Silica gel chromatography with ethyl acetate and hexane mixtures is a standard purification method, yielding the product as a colorless oily or crystalline compound.

- The synthetic route allows for structural modifications at the triazole ring, enabling exploration of analogs with varied biological activities.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Activation of hydroxymethyl group | Thionyl chloride, 0°C to reflux | Converts -CH2OH to -CH2Cl | Facilitates nucleophilic substitution |

| Alkylation with cyclopropylmethyl group | Cyclopropylmethyl nucleophile, NaH, DMF | Introduces cyclopropylmethyl substituent | High selectivity and yield |

| Coupling with piperidine | Piperidine derivative, DMF, low temp | Forms triazole-piperidine linkage | Controlled reaction, high purity |

| Purification | Silica gel chromatography, EtOAc/hexane | Isolates pure compound | Obtains analytically pure product |

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the triazole or piperidine rings.

Substitution: The compound can participate in substitution reactions, particularly at the triazole or piperidine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine exhibit significant antimicrobial properties. The triazole ring is known for its ability to interfere with fungal cell wall synthesis, making it a candidate for antifungal drug development.

Anticancer Properties : Studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The piperidine moiety may enhance the bioavailability and efficacy of these compounds against various cancer types.

Case Study: Anticancer Activity

A study conducted on a series of triazole-piperidine derivatives demonstrated that modifications in the cyclopropyl group influenced the anticancer activity significantly. The compound showed promising results against breast cancer cell lines, indicating its potential as a lead compound for further development.

Pharmacology

Central Nervous System (CNS) Effects : The piperidine structure is associated with various CNS activities. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant effects, making it a potential candidate for treating anxiety disorders.

Case Study: CNS Activity

In preclinical trials, the compound was tested for its effects on anxiety-like behaviors in rodents. Results indicated a reduction in anxiety levels comparable to established anxiolytics, warranting further investigation into its mechanism of action.

Agriculture

Fungicide Development : The triazole component of the compound is known for its fungicidal properties. Research is ongoing to explore its efficacy as a fungicide in agricultural applications, particularly against crop pathogens.

Case Study: Agricultural Application

Field trials have been conducted to evaluate the effectiveness of triazole-based compounds against common fungal pathogens in crops like wheat and corn. The results showed a significant reduction in fungal infections, suggesting that this compound could be developed into a new agricultural fungicide.

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | CNS Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine | High | High | High |

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in breast cancer cell lines; promising lead compound for further research. |

| CNS Activity | Reduced anxiety-like behavior in rodent models; potential anxiolytic properties identified. |

| Agricultural Application | Effective against crop pathogens; potential development as a new fungicide. |

Mécanisme D'action

The mechanism of action of 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine with structurally related 1,2,4-triazole-piperidine derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Pharmacological Activity :

- The phenyl-substituted derivative (Compound 3l in ) exhibits potent H3R antagonism (IC₅₀ = 7.81 nM), highlighting the importance of aromatic groups in receptor binding .

- The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to methyl or ethyl substituents due to its constrained geometry .

Physicochemical Properties: The unsubstituted triazole-piperidine (C₇H₁₁N₄·2HCl) has a lower molecular weight (225.12 g/mol) and higher polarity (4 H-bond donors), favoring aqueous solubility .

Synthetic Accessibility :

Activité Biologique

3-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈N₄

- Molecular Weight : 206.29 g/mol

- CAS Number : 1955514-36-9

The compound features a piperidine ring substituted with a triazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Triazole derivatives are often involved in:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways related to cell signaling and metabolism.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine showed efficacy against various bacterial strains, suggesting potential use in treating infections .

Anticancer Potential

Preliminary studies have suggested that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, modifications on the triazole ring have led to compounds that effectively target cancer cell lines .

Neuropharmacological Effects

The structural similarity to other neuroactive compounds suggests that this compound may influence central nervous system pathways. Research on related triazoles has shown effects such as:

- Antidepressant Activity : Some derivatives have been linked to serotonin receptor modulation.

- Anxiolytic Effects : Compounds have demonstrated potential in reducing anxiety-like behaviors in animal models .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of triazole derivatives; found significant inhibition against E. coli and S. aureus. |

| Study 2 | Explored the anticancer properties; showed that compounds induced apoptosis in breast cancer cell lines. |

| Study 3 | Evaluated neuropharmacological effects; indicated potential anxiolytic activity in rodent models. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes and challenges for preparing 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with cyclopropylmethyl group incorporation into the triazole ring. A common approach includes cyclopropylamine reacting with thiocyanate derivatives under controlled pH and temperature to form the triazole core. Subsequent piperidine coupling may employ nucleophilic substitution or reductive amination. Key challenges include regioselectivity in triazole formation and steric hindrance during piperidine functionalization. Oxidation (e.g., H₂O₂) or reduction (e.g., NaBH₄) steps require careful optimization to avoid side products like sulfoxides or over-reduced intermediates .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Computational tools (e.g., DFT calculations) can predict electronic properties such as charge distribution and frontier molecular orbitals. Infrared (IR) spectroscopy aids in identifying functional groups (e.g., C-N stretches in the triazole ring). For stereochemical analysis, chiral HPLC or circular dichroism (CD) may be required .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Despite limited hazard data for the exact compound, structural analogs (e.g., triazole-piperidine derivatives) often exhibit toxicity via inhalation or dermal exposure. Follow GHS protocols: use fume hoods, wear nitrile gloves, and employ closed-system transfers. Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Emergency protocols should include immediate decontamination with water and ethanol for spills .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model transition states and intermediates to predict regioselectivity in triazole formation. ICReDD’s integrated approach combines reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, catalyst loading). Machine learning models trained on kinetic data can prioritize high-yield routes while minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., positive/negative controls) and orthogonal assays (e.g., SPR for binding vs. functional cellular assays). Meta-analyses of published data, adjusted for covariates like purity (>98% via HPLC) and solvent effects (DMSO vs. aqueous), can identify confounding factors .

Q. How do researchers design experiments to probe structure-activity relationships (SAR) for this compound?

- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary substituents (e.g., cyclopropylmethyl vs. methyl groups) and measure biological outputs (e.g., IC₅₀). Use response surface methodology (RSM) to model nonlinear interactions. For example, modify the triazole’s sulfanyl group or piperidine’s substitution pattern and assess impacts on target binding via molecular docking simulations .

Q. What advanced techniques validate mechanistic hypotheses for this compound’s reactivity?

- Methodological Answer : Isotope labeling (e.g., ¹⁵N in the triazole ring) tracks reaction pathways via MS/MS. In situ FTIR or Raman spectroscopy monitors real-time intermediate formation. Kinetic isotope effects (KIEs) distinguish between concerted and stepwise mechanisms. For photochemical studies, time-resolved spectroscopy (e.g., transient absorption) elucidates excited-state dynamics .

Key Considerations for Methodological Rigor

- Reproducibility : Document solvent lot numbers, humidity, and equipment calibration in supplemental data.

- Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing and APA standards for data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.